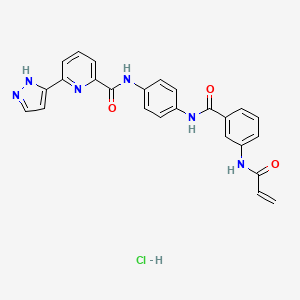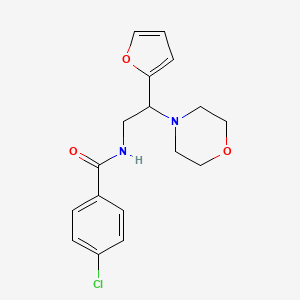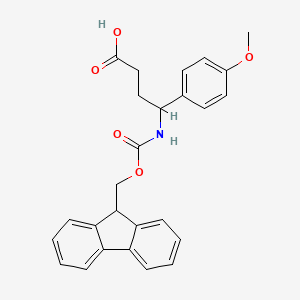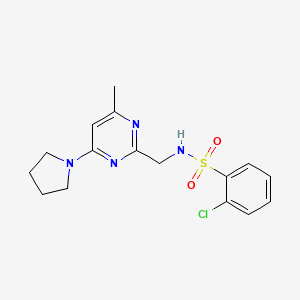
JH-X-119-01 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JH-X-119-01 hydrochloride is a potent and selective interleukin-1 receptor-associated kinases 1 (IRAK1) inhibitor . It has been shown to ameliorate LPS-induced sepsis in mice . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular formula of JH-X-119-01 hydrochloride is C25H21ClN6O3 . It has a molecular weight of 488.93 . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
JH-X-119-01 (hydrochloride) is known to inhibit IRAK1 biochemically with an apparent IC50 of 9 nM, while exhibiting no inhibition of IRAK4 at concentrations up to 10 μM . It decreases the phosphorylation of NF-κB and mRNA levels of IL-6 and TNFα in LPS-treated macrophages in vitro .Physical And Chemical Properties Analysis
JH-X-119-01 (hydrochloride) is a solid substance . It has a solubility of 50 mg/mL in DMSO . It should be stored at 4°C in a dry, sealed environment .Applications De Recherche Scientifique
Antiproliferative Activity in B-Cell Lymphoma :JH-X-119-01, a selective covalent inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), has been identified as having significant antiproliferative activity in MYD88 mutated B-cell lymphoma. This includes Waldenström's macroglobulinemia and ABC subtype Diffuse Large B-cell Lymphoma. It's shown to have cytotoxic activity at single-digit micromolar concentrations in various lymphoma cell lines expressing MYD88. Additionally, combining JH-X-119-01 with the BTK inhibitor ibrutinib results in synergistic effects in these systems, indicating a potential for combined therapeutic strategies (Hatcher et al., 2020).
Amelioration of Lipopolysaccharide-Induced Sepsis in Mice :Research shows that JH-X-119-01 can mitigate lipopolysaccharide (LPS)-induced sepsis in mice. The study found significant improvements in survival rates, reduced lung injury, and decreased production of inflammatory cytokines like TNFα and IFNγ in peritoneal macrophages treated with JH-X-119-01. This selective inhibition of IRAK1 was compared with a non-selective IRAK1/4 inhibitor, revealing lesser toxicity on macrophages and suggesting potential for sepsis treatment (Pan et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While JH-X-119-01 (hydrochloride) has shown promise in ameliorating LPS-induced sepsis in mice , more research is needed to fully understand its potential therapeutic applications. It’s also worth noting that combining JH-X-119-01 with Ibrutinib has shown synergism in MYD88 mutated cells , suggesting potential future directions for research.
Propriétés
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHXMGSECIZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JH-X-119-01 (hydrochloride) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)


![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)


![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)


![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)